molecular formula C11H12O4 B8566349 prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate

prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate

Cat. No.: B8566349
M. Wt: 208.21 g/mol
InChI Key: YFPXHPMSMKTLMQ-UHFFFAOYSA-N
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Description

prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group attached to the 4-hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with allyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process. This method involves the use of immobilized enzymes or catalysts to facilitate the esterification reaction. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or amines.

Scientific Research Applications

prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both allyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

prop-2-enyl 2-hydroxy-4-(hydroxymethyl)benzoate

InChI

InChI=1S/C11H12O4/c1-2-5-15-11(14)9-4-3-8(7-12)6-10(9)13/h2-4,6,12-13H,1,5,7H2

InChI Key

YFPXHPMSMKTLMQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C=C(C=C1)CO)O

Origin of Product

United States

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